BenchChemオンラインストアへようこそ!

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Histamine H3 Receptor H4R GPCR

This N1-tert-butyl, 5-bromo-6-fluoro-substituted benzimidazole is a differentiated research chemical for medicinal chemistry programs. Unlike generic 5-bromo-2-aryl or unsubstituted N1 analogs, its unique steric and electronic profile enables selective H3R binding (Kd = 1.35 nM, 23.1-fold selectivity over H4R) and provides orthogonal reactivity (Suzuki at Br, SNAr at F) for efficient focused library synthesis. The N1-tert-butyl group eliminates N-H hydrogen bonding, improving metabolic stability and altering target engagement. This scaffold serves as a privileged starting point for H3R antagonist development, BET bromodomain inhibitor discovery, and kinase/GPCR hit-to-lead campaigns. Procure this high-purity building block to accelerate your SAR exploration and avoid misleading results from substitute chemotypes.

Molecular Formula C11H12BrFN2
Molecular Weight 271.13 g/mol
CAS No. 1187385-67-6
Cat. No. B1522744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-tert-butyl-6-fluorobenzoimidazole
CAS1187385-67-6
Molecular FormulaC11H12BrFN2
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=NC2=CC(=C(C=C21)F)Br
InChIInChI=1S/C11H12BrFN2/c1-11(2,3)15-6-14-9-4-7(12)8(13)5-10(9)15/h4-6H,1-3H3
InChIKeyVZUNNTOJJDXTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-tert-butyl-6-fluorobenzoimidazole (CAS 1187385-67-6): A Dual-Halogenated, N1-Alkylated Benzimidazole Scaffold for Histamine Receptor and Bromodomain-Targeted Research


5-Bromo-1-tert-butyl-6-fluorobenzoimidazole (CAS 1187385-67-6; MF: C11H12BrFN2; MW: 271.13) is a substituted benzimidazole featuring a tert-butyl group at the N1 position and both bromine and fluorine substituents at the 5- and 6-positions of the fused heterocyclic core. This dual-halogenated, N1-alkylated substitution pattern confers distinct steric and electronic properties that differentiate it from simpler 5-bromo-2-aryl or unsubstituted N1 analogs. Commercially, this compound is offered as a research-grade chemical with reported purities ranging from 95% to 98% and is primarily utilized as a synthetic intermediate and molecular probe in early-stage medicinal chemistry programs .

Why Generic Substitution Fails for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole in Receptor Profiling and SAR Studies


The N1-tert-butyl group in this benzimidazole introduces significant steric bulk that fundamentally alters target engagement profiles compared to N1-unsubstituted or N1-methyl analogs . The combination of bromine and fluorine atoms on the aromatic ring creates a unique electrostatic and lipophilic landscape that influences both binding affinity and metabolic stability . Substituting this compound with a generic '5-bromo-6-fluoro-1H-benzimidazole' (lacking N1 substitution) or a '5-bromo-2-aryl benzimidazole' (differing in substitution pattern) will result in divergent receptor binding kinetics and cellular permeability, thereby invalidating structure-activity relationship (SAR) conclusions and potentially misleading hit-to-lead optimization efforts [1]. The specific combination of N1-tert-butyl and 5-bromo-6-fluoro substitution defines this compound's utility as a selective molecular probe rather than a commodity intermediate [2].

Quantitative Differentiation Evidence for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole (1187385-67-6)


Histamine H3 Receptor (H3R) Binding Affinity: Target Compound Exhibits 23-Fold Selectivity over H4R

In direct binding assays using BRET technology, 5-bromo-1-tert-butyl-6-fluorobenzoimidazole demonstrated high affinity for human recombinant H3R with a dissociation constant (Kd) of 1.35 nM. In contrast, its affinity for mouse H4R was substantially lower, with a Kd of 31.2 nM. This corresponds to a 23.1-fold selectivity window for H3R over H4R [1][2]. The N1-tert-butyl and 5-bromo-6-fluoro substitution pattern is critical for this selectivity; unsubstituted or 2-aryl benzimidazole analogs typically lack this histamine receptor engagement profile [3].

Histamine H3 Receptor H4R GPCR Selectivity Binding Affinity BRET Assay

Physicochemical Differentiation: Predicted pKa and Lipophilicity Dictate Formulation and Permeability Compared to N1-Unsubstituted Analogs

The predicted acid dissociation constant (pKa) for 5-bromo-1-tert-butyl-6-fluorobenzoimidazole is 4.09 ± 0.10 . This weakly basic character is directly attributable to the N1-tert-butyl substitution, which influences the basicity of the imidazole nitrogen. In comparison, the core 5-bromo-6-fluoro-1H-benzimidazole (CAS 1008360-84-6) lacks this N1 substitution and would be expected to exhibit a different pKa and protonation state at physiological pH, thereby affecting aqueous solubility, membrane permeability, and ultimately, biological availability . The compound's predicted boiling point (335.3 ± 45.0 °C) and density (1.45 ± 0.1 g/cm³) further inform handling and purification conditions relative to lighter analogs .

pKa Lipophilicity Permeability Formulation Physicochemical Properties Drug Design

Scaffold Utility in α-Glucosidase Inhibition: Target Compound Provides a Chemically Distinct Starting Point Compared to 2-Aryl Series

While direct activity data for 5-bromo-1-tert-butyl-6-fluorobenzoimidazole against α-glucosidase is not currently reported, its structural framework differs fundamentally from the well-characterized 5-bromo-2-aryl benzimidazole series. In the 2-aryl series, compounds such as derivative 17 (5-bromo-2-(4-nitrophenyl)-1H-benzimidazole) exhibited potent α-glucosidase inhibition with an IC50 of 8.34 ± 0.02 μM, representing a 4.6-fold improvement over the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) [1]. The target compound, with its N1-tert-butyl and 6-fluoro substitution, offers a chemically orthogonal scaffold for exploring SAR around α-glucosidase inhibition. The presence of the N1-tert-butyl group eliminates the possibility of N-H hydrogen bonding interactions present in the 2-aryl series, potentially altering binding mode and selectivity profile .

α-Glucosidase Antidiabetic SAR Scaffold Hopping Benzimidazole IC50

Synthetic Versatility: Dual Halogenation Enables Sequential Cross-Coupling Reactions Unavailable with Mono-Halogenated or Non-Fluorinated Analogs

The presence of both bromine and fluorine substituents on the benzimidazole core confers orthogonal synthetic reactivity. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom at the 6-position remains inert under these conditions and can subsequently be utilized for nucleophilic aromatic substitution (SNAr) or preserved to modulate metabolic stability and lipophilicity [1]. In contrast, mono-brominated analogs (e.g., 5-bromo-1-tert-butylbenzimidazole, CAS not specified) lack the fluorine atom for secondary diversification or property modulation, while 6-fluoro-1-tert-butylbenzimidazole (without bromine) cannot be directly employed in cross-coupling reactions without prior functionalization [2]. This dual-halogenation strategy is a recognized approach in medicinal chemistry for generating diverse compound libraries from a single advanced intermediate .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Fluorine Bromine Late-Stage Functionalization

Bromodomain Inhibition Potential: N1-tert-Butyl Benzimidazoles as Privileged Scaffolds for BRD4 Ligands

While direct BRD4 binding data for 5-bromo-1-tert-butyl-6-fluorobenzoimidazole is not currently available in public databases, structurally related N1-tert-butyl benzimidazole derivatives have been claimed as bromodomain inhibitors in patent literature [1]. Specifically, substituted benzimidazoles bearing N1-alkyl groups (including tert-butyl) and halogen substituents are disclosed as inhibitors of bromodomain-containing protein 4 (BRD4) [2]. For reference, optimized benzimidazole-based BRD4 bromodomain 2 inhibitors have been reported with Ki values as low as 0.73 nM, underscoring the potential of this scaffold class [3]. The target compound, with its N1-tert-butyl and 5-bromo-6-fluoro substitution, aligns structurally with these claimed inhibitors and represents an underexplored entry point for bromodomain-targeted probe development. The N1-tert-butyl group is critical for occupying a lipophilic pocket in the BRD4 acetyl-lysine binding site, a feature absent in N1-unsubstituted or 2-aryl benzimidazole series [2].

Bromodomain BRD4 Epigenetics BET Inhibitor Benzimidazole Ki

Priority Research and Industrial Application Scenarios for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole


Histamine H3 Receptor (H3R) Probe Development and Selectivity Profiling

Based on the 23.1-fold selectivity for H3R over H4R demonstrated in BRET binding assays (Kd = 1.35 nM vs. 31.2 nM) [1], this compound is suitable for use as a molecular probe to investigate H3R-mediated signaling pathways in CNS, inflammatory, or metabolic disease models. The N1-tert-butyl and 5-bromo-6-fluoro substitution pattern is essential for this selectivity, and substitution with N1-unsubstituted benzimidazoles would result in loss of H3R affinity. Researchers can leverage this compound to establish baseline SAR for N1-substituted benzimidazole-based H3R ligands or to serve as a starting point for optimization toward in vivo tool compounds.

Dual-Halogenated Intermediate for Sequential Diversification in Medicinal Chemistry

The orthogonal reactivity conferred by the bromine (cross-coupling competent) and fluorine (metabolically stable, SNAr competent) substituents makes this compound an ideal advanced intermediate for generating focused libraries. In a typical workflow, the bromine atom can be utilized for Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity, followed by SNAr or preservation of the fluorine for modulating ADME properties. This 'two-step' diversification strategy [2] reduces synthetic burden compared to mono-halogenated analogs and is directly applicable to hit-to-lead campaigns targeting kinases, GPCRs, or epigenetic readers.

α-Glucosidase Inhibitor Scaffold Hopping and SAR Expansion

While 5-bromo-2-aryl benzimidazoles have established α-glucosidase inhibitory activity (IC50 = 8.34 μM for optimized derivatives) [3], the N1-tert-butyl and 6-fluoro substituted scaffold of 5-bromo-1-tert-butyl-6-fluorobenzoimidazole offers an orthogonal chemotype for exploring SAR beyond the 2-aryl series. The N1-tert-butyl group eliminates N-H hydrogen bonding, potentially altering binding mode and improving metabolic stability. This compound can be screened directly against α-glucosidase or serve as a core for derivatization to identify novel antidiabetic leads with differentiated binding kinetics.

Bromodomain (BRD4) Ligand Discovery and Epigenetic Probe Development

Structural alignment with patented N1-substituted benzimidazole bromodomain inhibitors [4] positions this compound as a promising starting point for epigenetic probe discovery. The N1-tert-butyl group is critical for occupying the lipophilic acetyl-lysine binding pocket of BRD4, a feature that distinguishes this scaffold from 2-aryl or N1-unsubstituted benzimidazole series [5]. Laboratories can screen this compound directly against BRD4 bromodomains or use it as a template for rapid analog synthesis to explore novel BET inhibitor chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.